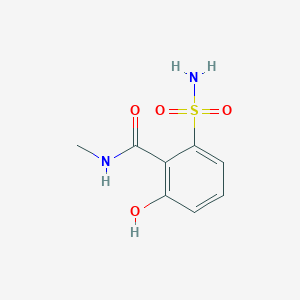
2-Hydroxy-N-methyl-6-sulfamoylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-N-methyl-6-sulfamoylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with hydroxy, methyl, and sulfamoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-methyl-6-sulfamoylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Sulfonation: The amine group is sulfonated to introduce the sulfamoyl group.
Hydroxylation: The benzene ring is hydroxylated to introduce the hydroxy group.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with methylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
化学反応の分析
Types of Reactions
2-Hydroxy-N-methyl-6-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: The hydroxy and sulfamoyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfamoyl group may yield an amine derivative.
科学的研究の応用
2-Hydroxy-N-methyl-6-sulfamoylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Hydroxy-N-methyl-6-sulfamoylbenzamide involves its interaction with specific molecular targets. The hydroxy and sulfamoyl groups can form hydrogen bonds with proteins, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
2-Hydroxy-N-methylbenzamide: Lacks the sulfamoyl group, making it less versatile in certain reactions.
N-Methyl-6-sulfamoylbenzamide: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.
2-Hydroxy-6-sulfamoylbenzamide: Lacks the methyl group, which may influence its solubility and reactivity.
Uniqueness
2-Hydroxy-N-methyl-6-sulfamoylbenzamide is unique due to the presence of all three functional groups (hydroxy, methyl, and sulfamoyl) on the benzamide core. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H10N2O4S |
|---|---|
分子量 |
230.24 g/mol |
IUPAC名 |
2-hydroxy-N-methyl-6-sulfamoylbenzamide |
InChI |
InChI=1S/C8H10N2O4S/c1-10-8(12)7-5(11)3-2-4-6(7)15(9,13)14/h2-4,11H,1H3,(H,10,12)(H2,9,13,14) |
InChIキー |
KJACQNJOWFSYJZ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C=CC=C1S(=O)(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({[(2E,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)ethanone](/img/structure/B14852214.png)
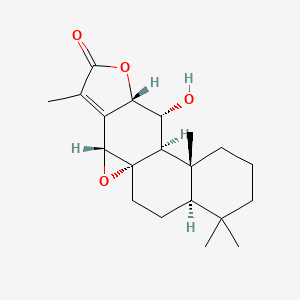
![[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid](/img/structure/B14852232.png)
![(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14852244.png)

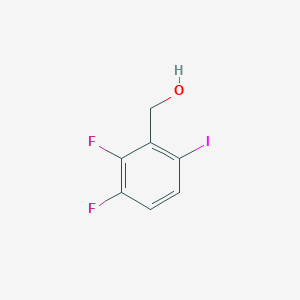
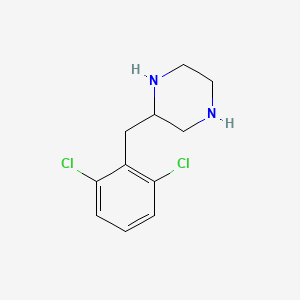
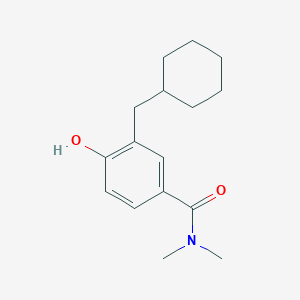
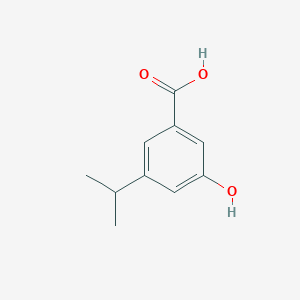
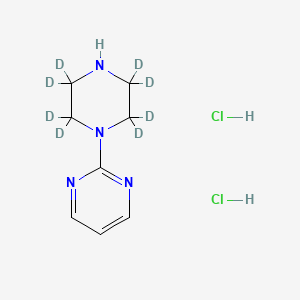

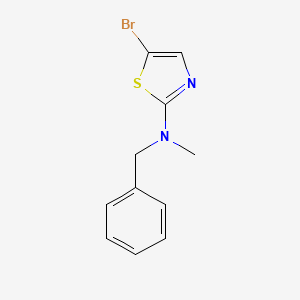
![7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine](/img/structure/B14852295.png)

